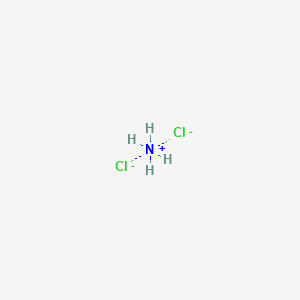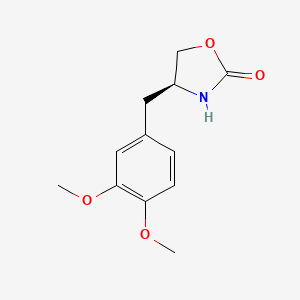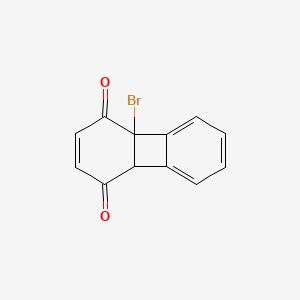
4a-Bromo-4a,8b-dihydrobiphenylene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-Bromo-4a,8b-dihydrobiphenylene-1,4-dione is an organic compound with the molecular formula C12H7BrO2 and a molecular weight of 263.09 g/mol . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4a-Bromo-4a,8b-dihydrobiphenylene-1,4-dione typically involves the oxidation of hydroxy enol to 4a,8b-dihydrobiphenylene-1,4-dione using manganese dioxide (MnO2). This intermediate is then brominated using N-bromosuccinimide (NBS) to produce mono- and dibromides . The reaction conditions for these steps are carefully controlled to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
4a-Bromo-4a,8b-dihydrobiphenylene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroxy enol form.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include MnO2 for oxidation, zinc for reduction, and NBS for bromination . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4a-Bromo-4a,8b-dihydrobiphenylene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 4a-Bromo-4a,8b-dihydrobiphenylene-1,4-dione exerts its effects involves its ability to participate in various chemical reactions due to its reactive bromine atom and quinone structure. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways in biological systems. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4a-Bromo-4a,8b-dihydrobiphenylene-1,4-dione can be compared with other similar compounds such as:
4a,8b-Dihydrobiphenylene-1,4-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
1,4-Biphenylenequinone: A related quinone compound with different reactivity and applications.
Biphenylene: A stable compound with a similar core structure but different chemical properties.
The uniqueness of this compound lies in its bromine atom, which enhances its reactivity and makes it a valuable compound for various research applications.
Properties
CAS No. |
189313-34-6 |
|---|---|
Molecular Formula |
C12H7BrO2 |
Molecular Weight |
263.09 g/mol |
IUPAC Name |
8b-bromo-4aH-biphenylene-1,4-dione |
InChI |
InChI=1S/C12H7BrO2/c13-12-8-4-2-1-3-7(8)11(12)9(14)5-6-10(12)15/h1-6,11H |
InChI Key |
PBRUXBFVEGSBNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C2(C(=O)C=CC3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
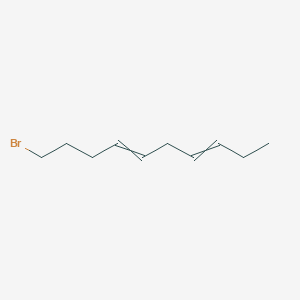

![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
![4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]-](/img/structure/B12553733.png)
![3-Nitro-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12553744.png)


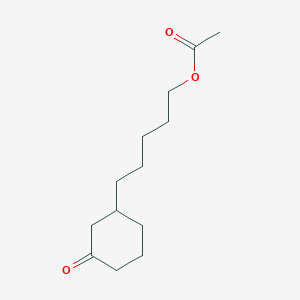
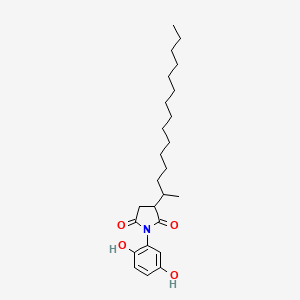
![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)
